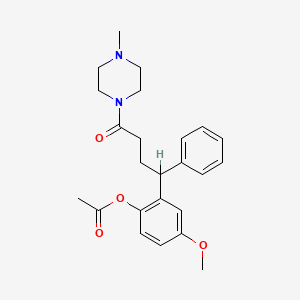
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is a complex organic compound with a unique structure that includes acetyloxy, methoxyphenyl, phenylbutyl, and methylpiperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Acetyloxy Group: The acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Formation of the Phenylbutyl Group: The phenylbutyl group can be synthesized through Friedel-Crafts alkylation reactions using benzene and butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Methylpiperazine: The final step involves coupling the synthesized intermediate with 4-methylpiperazine through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the acetyloxy and piperazine groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine can be compared with similar compounds such as:
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine: Similar structure but with a hydroxy group instead of an acetyloxy group.
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
1-(4-(2-(Acetyloxy)-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a methyl group on the piperazine ring.
Properties
CAS No. |
104712-26-7 |
|---|---|
Molecular Formula |
C24H30N2O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[4-methoxy-2-[4-(4-methylpiperazin-1-yl)-4-oxo-1-phenylbutyl]phenyl] acetate |
InChI |
InChI=1S/C24H30N2O4/c1-18(27)30-23-11-9-20(29-3)17-22(23)21(19-7-5-4-6-8-19)10-12-24(28)26-15-13-25(2)14-16-26/h4-9,11,17,21H,10,12-16H2,1-3H3 |
InChI Key |
GYWRWVVQXMIPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)C(CCC(=O)N2CCN(CC2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


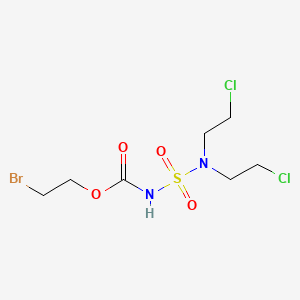
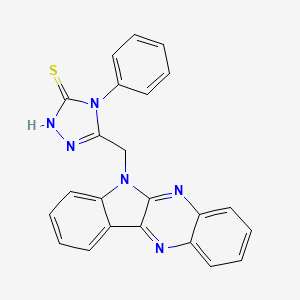
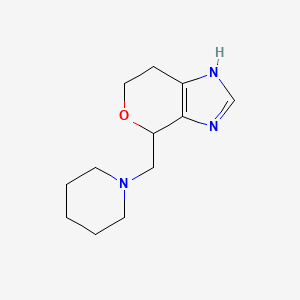
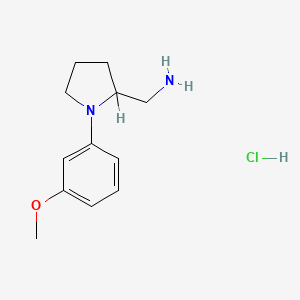
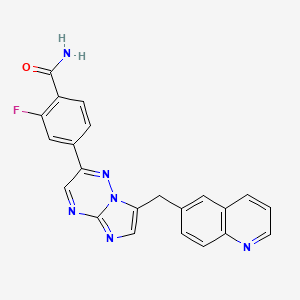
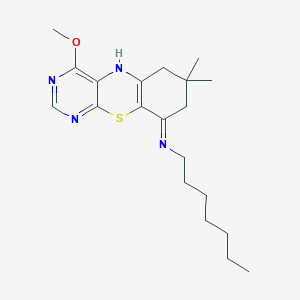
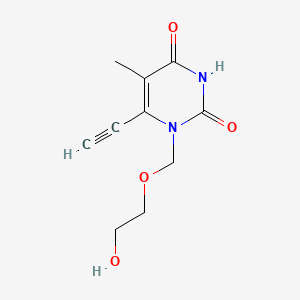
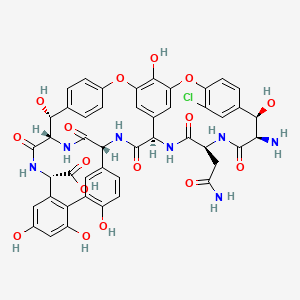
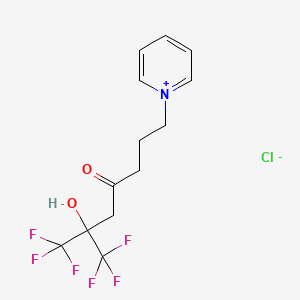
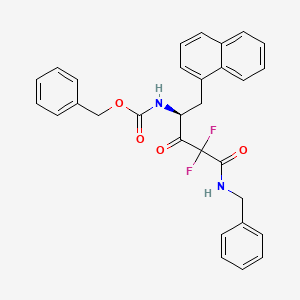
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
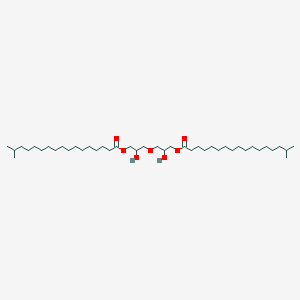
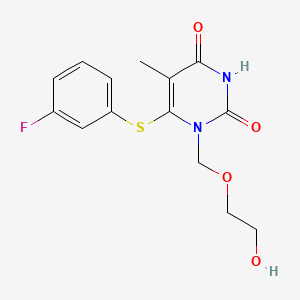
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
